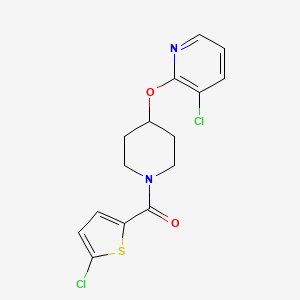

![molecular formula C9H9N3S2 B2845396 6-(Isopropylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile CAS No. 477864-49-6](/img/structure/B2845396.png)

6-(Isopropylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

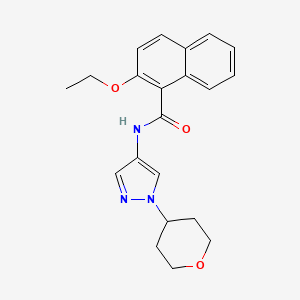

6-(Isopropylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile is a chemical compound with the molecular formula C9H9N3S2 . It is a solid substance and is used in various scientific research .

Molecular Structure Analysis

The molecular structure of 6-(Isopropylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile is defined by its IUPAC name and its InChI code:1S/C9H9N3S2/c1-6(2)14-8-7(5-10)12-3-4-13-9(12)11-8/h3-4,6H,1-2H3 . This code provides a unique representation of the compound’s molecular structure. Physical And Chemical Properties Analysis

The physical and chemical properties of 6-(Isopropylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile include its molecular weight of 223.32 and its solid physical form .Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Derivatives of the fused imidazo[2,1-b][1,3]thiazole ring system, which includes “6-(Isopropylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile”, have been studied for their potential as anticancer drugs . For instance, compound 3b, a derivative of imidazo[2,1-b][1,3]thiazole, exhibited promising inhibitory activity over most of the cancer cell lines .

Antiviral Applications

Imidazo[2,1-b][1,3]thiazole derivatives are also known for their broad range of pharmaceutical applications as antiviral drugs . However, specific studies on “6-(Isopropylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile” in this context are not readily available.

Antioxidant Applications

The imidazo[2,1-b][1,3]thiazole ring system is known for its antioxidant properties . Derivatives of this compound could potentially be used in the treatment of diseases caused by oxidative stress.

Immunomodulatory Applications

Imidazo[2,1-b][1,3]thiazole derivatives have been studied for their immunomodulatory effects . These compounds could potentially be used to modulate the immune response in various diseases.

Tuberculostatic Applications

Imidazo[2,1-b][1,3]thiazole derivatives have been studied for their tuberculostatic properties . These compounds could potentially be used in the treatment of tuberculosis.

Antimicrobial Applications

While specific studies on “6-(Isopropylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile” are not readily available, imidazo[2,1-b][1,3]thiazole derivatives have shown activity against fast-growing Mycobacterium smegmatis , suggesting potential antimicrobial applications.

Safety and Hazards

The safety information available indicates that 6-(Isopropylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Zukünftige Richtungen

While specific future directions for 6-(Isopropylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile are not mentioned in the available literature, related compounds have been the subject of ongoing research due to their wide range of applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Wirkmechanismus

Target of Action

The primary targets of 6-(Isopropylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile are currently under investigation. The compound is a part of a class of molecules that have shown activity against certain types of cells . .

Mode of Action

The mode of action of 6-(Isopropylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile involves a sequence of steps. It starts with amine-induced N-deprotection, followed by oxidative aminocarbonylation of the triple bond. This leads to the formation of a 2-ynamide intermediate. The next step is a dearomative cyclization, which occurs by intramolecular conjugate addition of thioazolic nitrogen to the 2-ynamide moiety. The final step is aromatization by proton-shift isomerization .

Biochemical Pathways

The compound is known to undergo a series of reactions that lead to the formation of a carbonylated imidazo[2,1-b]thiazole . The downstream effects of these reactions on cellular pathways are currently under investigation.

Result of Action

The molecular and cellular effects of 6-(Isopropylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile’s action are currently under investigation. Preliminary studies suggest that the compound may have activity against certain types of cells

Eigenschaften

IUPAC Name |

6-propan-2-ylsulfanylimidazo[2,1-b][1,3]thiazole-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S2/c1-6(2)14-8-7(5-10)12-3-4-13-9(12)11-8/h3-4,6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDAUXGQUQAMIDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=C(N2C=CSC2=N1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Isopropylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-chloro-2-methoxyphenyl)-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2845316.png)

![2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2845322.png)

![Methyl 2-(isoxazole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2845331.png)

![Methyl 5-[(2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2845333.png)

![[2-(3-Chloroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2845334.png)

![(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(4-methylphenylsulfonamido)benzamide](/img/structure/B2845335.png)

![1-((2-(Furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxamide](/img/structure/B2845336.png)